molecular formula C16H32O2 B1433880 12-deuteriohexadecanoic acid CAS No. 358730-99-1

12-deuteriohexadecanoic acid

Cat. No.: B1433880
CAS No.: 358730-99-1
M. Wt: 257.43 g/mol
InChI Key: IPCSVZSSVZVIGE-UICOGKGYSA-N
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Description

12-deuteriohexadecanoic acid, also known as palmitic acid, is a saturated fatty acid commonly found in both animal and plant fats. It is a major component of palm oil, dairy products, and meat. This compound has been extensively studied for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

12-deuteriohexadecanoic acid can be synthesized through various methods. One common method involves the hydrogenation of hexadecenoic acid. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrially, hexadecanoic-12-D1 acid is produced by the hydrolysis of palm oil. The process involves heating the oil with water under high pressure, which breaks down the triglycerides into glycerol and fatty acids. The fatty acids are then separated and purified to obtain hexadecanoic-12-D1 acid .

Chemical Reactions Analysis

Types of Reactions

12-deuteriohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce hexadecanedioic acid.

    Reduction: It can be reduced to hexadecanol.

    Esterification: It reacts with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Esterification: Catalysts like sulfuric acid are used to facilitate the reaction between hexadecanoic-12-D1 acid and alcohols.

Major Products

    Oxidation: Hexadecanedioic acid.

    Reduction: Hexadecanol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

12-deuteriohexadecanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: It is studied for its role in lipid metabolism and cell membrane structure.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of soaps, cosmetics, and food additives.

Mechanism of Action

12-deuteriohexadecanoic acid exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.

    Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death.

    Anticancer Activity: It induces cell cycle arrest and apoptosis in cancer cells by downregulating cyclin D1

Comparison with Similar Compounds

12-deuteriohexadecanoic acid is similar to other saturated fatty acids such as:

    Octadecanoic acid (Stearic acid): Another common saturated fatty acid found in animal and plant fats.

    Dodecanoic acid (Lauric acid): Known for its antimicrobial properties.

Uniqueness

This compound is unique due to its widespread occurrence in nature and its extensive use in various industries. Its biological activities, such as antioxidant and anticancer properties, also make it a compound of significant interest in scientific research .

Biological Activity

12-Deuteriohexadecanoic acid, also known as 12-deuterio-palmitic acid , is a deuterated form of palmitic acid, a saturated fatty acid commonly found in both animal and plant fats. This compound has garnered interest in various fields, including biochemistry, pharmacology, and environmental science, due to its unique isotopic labeling properties that facilitate the study of metabolic pathways and biological activities.

This compound is characterized by the presence of deuterium isotopes, which replace hydrogen atoms in the molecular structure. Its chemical formula is C16H32O2C_{16}H_{32}O_2 with a molecular weight of approximately 256.43 g/mol. The deuteration enhances its stability and alters its metabolic behavior, making it a valuable tool in biological research.

1. Antimicrobial Activity

Research indicates that fatty acids, including hexadecanoic acid derivatives, exhibit antimicrobial properties. A study demonstrated that hexadecanoic acid and its derivatives could inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness . The incorporation of deuterium in this compound may enhance these properties by altering the interaction with microbial membranes.

2. Antioxidant Potential

Fatty acids are known to possess antioxidant activity, which can mitigate oxidative stress in biological systems. Studies have shown that long-chain fatty acids like hexadecanoic acid can scavenge free radicals, thereby protecting cells from oxidative damage . The presence of deuterium may influence the kinetics of these reactions, potentially enhancing antioxidant efficacy.

3. Role in Lipid Metabolism

This compound serves as a substrate in lipid metabolism studies. Its incorporation into cellular lipids allows researchers to trace metabolic pathways involving fatty acids. For instance, studies on pheromone biosynthesis in insects have utilized deuterated fatty acids to elucidate metabolic processes . The incorporation rates and metabolic fates provide insights into how fatty acids are utilized in biological systems.

Case Study 1: Pheromone Biosynthesis

In a study examining the pheromone glands of Cydia pomonella, researchers incubated these glands with this compound. The labeled compound was incorporated into various pheromone components, demonstrating its utility in studying lipid metabolism and pheromone synthesis pathways . The results showed significant incorporation into both alcohols and acyl moieties, indicating active metabolic processing.

CompoundIncorporation (%)
E9-12:OH4-8%
E,E8,10-12:OHNot quantified
16:OHDetected

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various fatty acids, including hexadecanoic acid and its derivatives against a panel of pathogenic bacteria. The study found that hexadecanoic acid exhibited a zone of inhibition ranging from 15 mm to over 20 mm against common pathogens, suggesting potential applications in developing antimicrobial agents .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Enhanced Metabolic Tracing : Deuterated fatty acids provide more precise tracking of metabolic pathways due to their distinct mass signatures in mass spectrometry.
  • Potential Therapeutics : Given their antimicrobial and antioxidant properties, deuterated fatty acids may serve as lead compounds for developing new therapeutic agents.
  • Impact on Cell Signaling : Research indicates that palmitic acid can influence cell signaling pathways related to inflammation and metabolism; thus, its deuterated form may also exhibit similar effects with altered pharmacokinetics .

Properties

IUPAC Name

12-deuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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